![molecular formula C13H12N2OS2 B2521335 3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 52881-24-0](/img/structure/B2521335.png)
3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one
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Description
3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H12N2OS2 and its molecular weight is 276.37. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The synthesis of this compound was driven by its potential biological activity. Some newly synthesized derivatives exhibited moderate effects against bacterial and fungal species .
- Researchers have explored its antimicrobial properties, particularly against organisms like Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
- Thienopyrimidine derivatives, including compounds like this one, have been investigated for their analgesic and anti-inflammatory effects .
- Some thienopyrimidine derivatives exhibit anticonvulsant properties. Researchers have explored whether this compound could be a candidate for managing seizures .
- The broad spectrum of biological activity associated with thienopyrimidines includes anticancer effects .
Antimicrobial Activity
Analgesic and Anti-Inflammatory Properties
Anticonvulsant Potential
Anticancer Investigations
Antiviral Applications
properties
IUPAC Name |
14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-7-6-17-13-14-11-10(12(16)15(7)13)8-4-2-3-5-9(8)18-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUNLSAUJTFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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